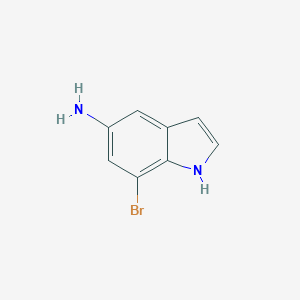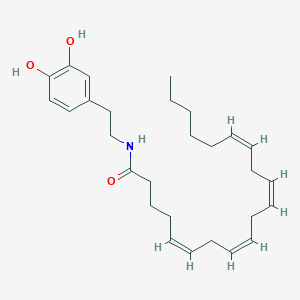![molecular formula C8H9NO2 B173434 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol CAS No. 109275-04-9](/img/structure/B173434.png)
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a heterocyclic compound that has attracted significant attention due to its unique structural features and potential biological activities. This compound is part of the broader class of dihydrofuro[2,3-b]pyridines, which are known for their diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . Another approach involves the base-catalyzed cascade synthesis from N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines, using potassium hydroxide as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol undergoes various types of chemical reactions, including:
Reduction: The reduction of carbonyl groups using sodium borohydride.
Substitution: Reactions involving nucleophilic substitution at the pyridine ring.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Potassium Hydroxide: Used as a catalyst in base-catalyzed cascade synthesis.
Major Products
The major products formed from these reactions include diastereoselective 2,3-diaryl-substituted derivatives and multi-substituted dihydrofuropyridine derivatives .
Applications De Recherche Scientifique
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol has shown promise in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential biological activities, including acting as nicotinic receptor agonists.
Medicine: Investigated for its potential use in treating neurological disorders such as Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets, such as nicotinic receptors. The compound’s structural moiety is similar to that of naturally occurring nicotinic receptor agonists, which allows it to bind to these receptors and modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Shares a similar core structure but lacks the methyl group at the 2-position.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine: Another related compound with a pyrrolo ring instead of a furo ring.
Uniqueness
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to its analogs .
Propriétés
IUPAC Name |
2-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(10)6-3-2-4-9-8(6)11-5/h2-5,7,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAKKSZPTPYUKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)N=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618190 |
Source


|
| Record name | 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109275-04-9 |
Source


|
| Record name | 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B173372.png)




![1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B173380.png)
![Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B173383.png)

![Imidazo[1,2-a]pyrazin-3-amine](/img/structure/B173388.png)
